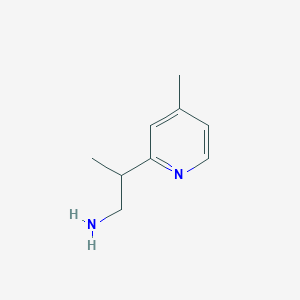

2-(4-Methylpyridin-2-yl)propan-1-amine

Description

Properties

Molecular Formula |

C9H14N2 |

|---|---|

Molecular Weight |

150.22 g/mol |

IUPAC Name |

2-(4-methylpyridin-2-yl)propan-1-amine |

InChI |

InChI=1S/C9H14N2/c1-7-3-4-11-9(5-7)8(2)6-10/h3-5,8H,6,10H2,1-2H3 |

InChI Key |

MCQHHQVILPSZCD-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=NC=C1)C(C)CN |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methylpyridin-2-yl)propan-1-amine typically involves the reaction of 4-methylpyridine with appropriate reagents to introduce the propan-1-amine group. One common method involves the alkylation of 4-methylpyridine with a suitable alkyl halide under basic conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

2-(4-Methylpyridin-2-yl)propan-1-amine undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

Reduction: Reduction reactions can convert it into reduced forms, such as amines or alcohols.

Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines or alcohols .

Scientific Research Applications

2-(4-Methylpyridin-2-yl)propan-1-amine has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

Medicine: Research explores its potential therapeutic effects and mechanisms of action.

Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-Methylpyridin-2-yl)propan-1-amine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Functional Group Variations

The compound belongs to a broader class of propan-1-amine derivatives with aryl or heteroaryl substituents. Below is a comparative analysis with key analogs:

Physicochemical and Spectral Properties

Computational and Analytical Insights

- DFT Studies : The role of exact exchange in density-functional theory (e.g., Becke’s hybrid functionals) could predict electronic properties like hardness (η) and electronegativity (χ) for these compounds .

- Chromatography: Chiral separation of analogs (e.g., 2-(naphthalen-2-yl)propan-1-amine) uses Chiralpak IA columns with hexane/isopropanol mobile phases, applicable to the target compound .

Biological Activity

2-(4-Methylpyridin-2-yl)propan-1-amine, also known as 2-Methyl-2-(4-methylpyridin-2-yl)propan-1-amine, is an organic compound with the molecular formula and a molecular weight of 150.22 g/mol. This compound is categorized as an aliphatic amine and features a branched structure that includes a pyridine ring. Its unique chemical structure imparts specific biological properties, making it a subject of interest in medicinal chemistry and other scientific fields.

Chemical Structure and Properties

The compound's structure consists of a central carbon atom bonded to two methyl groups and a 4-methylpyridin-2-yl group. This configuration influences its reactivity and biological interactions. The following table summarizes key features of related compounds:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| (R)-2-Methyl-1-(pyridin-2-yl)propan-1-amine | C₉H₁₄N₂ | Similar structure; potential chiral centers |

| (S)-2-Methyl-1-(pyridin-2-yl)propan-1-amine | C₉H₁₄N₂ | Enantiomer of the above; differing biological activity |

| (R)-2-Methyl-pyridinyl-propylamine dihydrochloride | C₉H₁₄N₂·HCl₂ | Salt form; may enhance solubility and bioavailability |

| 1-Cyclopropyl-(2-pyridyl)methylamine | C₉H₁₁N | Distinct cyclopropane ring; different reactivity |

Mechanisms of Biological Activity

Research indicates that 2-(4-Methylpyridin-2-yl)propan-1-amine may act as a ligand in various biochemical assays, showing potential interactions with enzymes and receptors. These interactions suggest that the compound could modulate neurotransmitter systems, which is critical for understanding its pharmacological implications.

Neurotransmitter Systems

The compound's interaction with neurotransmitter receptors, particularly NMDA receptors, has been suggested based on studies of similar structures. NMDA receptors play a significant role in synaptic plasticity and memory function, making this interaction particularly relevant for neuropharmacology.

Antimicrobial Properties

Recent studies have highlighted the compound's potential antimicrobial activity. In a screening of various compounds, 2-(4-Methylpyridin-2-yl)propan-1-amine demonstrated significant activity against Mycobacterium species, indicating its potential as an antimicrobial agent .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

-

Nitric Oxide Synthase Inhibition :

- A study investigating nitric oxide synthase (nNOS) inhibitors identified compounds structurally similar to 2-(4-Methylpyridin-2-yl)propan-1-amine that exhibited selective inhibition of nNOS, which is implicated in various neurodegenerative disorders .

- The findings suggest that derivatives of this compound could be developed for therapeutic applications targeting neuronal disorders.

-

Antimicrobial Screening :

- In a recent study, the compound was part of a series evaluated for its activity against Mycobacterium tuberculosis. Results indicated that specific structural modifications could enhance its efficacy .

-

Pharmacological Studies :

- Ongoing research is focused on understanding the detailed mechanisms through which 2-(4-Methylpyridin-2-yl)propan-1-amine interacts with biological targets. These studies aim to elucidate its role in modulating enzyme activities and receptor functions.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-(4-Methylpyridin-2-yl)propan-1-amine, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : The compound is typically synthesized via reductive amination or nucleophilic substitution. For example, reductive amination of 4-methylpyridine-2-carbaldehyde with propan-1-amine in the presence of sodium cyanoborohydride or other reducing agents can yield the target compound. Optimization involves solvent selection (e.g., methanol or acetonitrile), temperature control (25–60°C), and catalyst screening (e.g., palladium or copper-based catalysts for coupling reactions). Purity is enhanced via column chromatography or recrystallization .

Q. How can spectroscopic techniques (NMR, IR) and mass spectrometry confirm the structure and purity of 2-(4-Methylpyridin-2-yl)propan-1-amine?

- Methodological Answer :

- 1H/13C NMR : Key signals include the methyl group on the pyridine ring (δ ~2.4 ppm) and the amine protons (δ ~1.5–2.0 ppm). Aromatic protons on the pyridine ring appear between δ 7.0–8.5 ppm.

- IR : Stretching vibrations for the amine group (~3350 cm⁻¹) and aromatic C=C bonds (~1600 cm⁻¹) confirm functional groups.

- Mass Spectrometry : The molecular ion peak ([M+H]+) should align with the molecular weight (e.g., m/z ~165 for C9H14N2). Fragmentation patterns should match predicted pathways (e.g., loss of the methyl group or amine moiety) .

Advanced Research Questions

Q. What strategies resolve contradictions between computational predictions (e.g., DFT) and experimental data (e.g., X-ray crystallography) for this compound’s conformational analysis?

- Methodological Answer : Discrepancies often arise from solvent effects or crystal packing forces. To address this:

- Perform solvent-phase DFT simulations (e.g., using COSMO-RS) to mimic experimental conditions.

- Validate computational models against high-resolution X-ray data refined with SHELXL, which accounts for anisotropic displacement parameters and hydrogen bonding networks .

Q. How does the substitution pattern on the pyridine ring influence biological activity, based on comparative studies with structural analogs?

- Methodological Answer : A comparative analysis of derivatives (e.g., 2-(6-methylpyridin-3-yl)propan-2-amine) reveals that electron-donating groups (e.g., methyl) enhance lipophilicity and target binding. For example:

- 4-Methyl substitution : Increases steric bulk, potentially improving selectivity for enzyme active sites.

- 2-Pyridyl positioning : Facilitates hydrogen bonding with biological targets (e.g., kinases or GPCRs). Activity is assessed via in vitro assays (e.g., enzyme inhibition or microbial growth assays) .

Q. What challenges arise in experimental phasing and refinement when determining the crystal structure of this compound using SHELX?

- Methodological Answer : Challenges include:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.